

6-Bromo-4-chloroquinazoline: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: **6-Bromo-4-chloroquinazoline**

Cat. No.: **B1286153**

[Get Quote](#)

An In-depth Review of Commercial Availability, Synthesis, and Application in Kinase Inhibitor Development

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-Bromo-4-chloroquinazoline is a pivotal heterocyclic building block in medicinal chemistry, primarily recognized for its role as a key intermediate in the synthesis of targeted cancer therapeutics, most notably Epidermal Growth Factor Receptor (EGFR) tyrosine kinase inhibitors. This technical guide provides a comprehensive overview of the commercial landscape for this compound, detailed experimental protocols for its synthesis and purification, and a thorough examination of its application in drug discovery, with a focus on its role in the development of EGFR inhibitors. This document is intended to serve as a valuable resource for researchers and scientists engaged in the design and synthesis of novel kinase inhibitors.

Commercial Availability and Physicochemical Properties

6-Bromo-4-chloroquinazoline is readily available from a variety of commercial chemical suppliers. Purity levels typically range from 96% to over 98%, which is suitable for most research and development purposes. Below is a summary of key physicochemical properties and a list of representative commercial suppliers.

Physicochemical Data

Property	Value	Reference
CAS Number	38267-96-8	[1] [2]
Molecular Formula	C ₈ H ₄ BrCIN ₂	[1] [2]
Molecular Weight	243.49 g/mol	[1]
Appearance	White to light yellow or tan solid/powder	[3]
Melting Point	125-130 °C	
Purity	Typically ≥97%	[1] [2]
Solubility	Soluble in organic solvents such as DMSO and DMF	

Commercial Suppliers

A non-exhaustive list of commercial suppliers for **6-Bromo-4-chloroquinazoline** is provided below. Researchers are advised to request a certificate of analysis for lot-specific purity and impurity data.

Supplier	Purity Specification
Sigma-Aldrich	97%
Otto Chemie Pvt. Ltd.	97%
CP Lab Safety	min 97%
ChemScene	≥96%
Shanghai Minstar Chemical Co., Ltd	98% purity

Typical Impurity Profile

While a specific Certificate of Analysis with a detailed impurity profile is not publicly available, potential impurities in commercially available **6-Bromo-4-chloroquinazoline** can be inferred

from its synthetic routes. Common impurities may include starting materials, reagents, and by-products from the cyclization and chlorination steps. Potential impurities could include:

- 5-Bromoanthranilic acid: An unreacted starting material.
- 6-Bromo-4-hydroxyquinazoline: The precursor to the final product, resulting from incomplete chlorination.
- Solvent residues: Residual solvents from the synthesis and purification processes.

For applications in late-stage drug development, it is crucial to perform thorough analytical testing, including HPLC, LC-MS, and NMR, to identify and quantify any impurities.

Synthesis and Purification Protocols

The synthesis of **6-Bromo-4-chloroquinazoline** is a well-documented process in the chemical literature. The most common synthetic route involves the cyclization of 5-bromoanthranilic acid followed by chlorination.

Synthesis of 6-Bromo-4-hydroxyquinazoline

A common precursor, 6-Bromo-4-hydroxyquinazoline, can be synthesized from 5-bromoanthranilic acid.

Experimental Protocol:

- A mixture of 5-bromoanthranilic acid and formamide is heated.
- The reaction mixture is stirred at an elevated temperature for several hours.
- Upon cooling, the product precipitates and is collected by filtration.
- The crude product is washed with a suitable solvent (e.g., isopropanol) and dried to yield 6-bromo-4-hydroxyquinazoline.^[4]

Synthesis of 6-Bromo-4-chloroquinazoline

The conversion of 6-bromo-4-hydroxyquinazoline to the final product is typically achieved through chlorination.

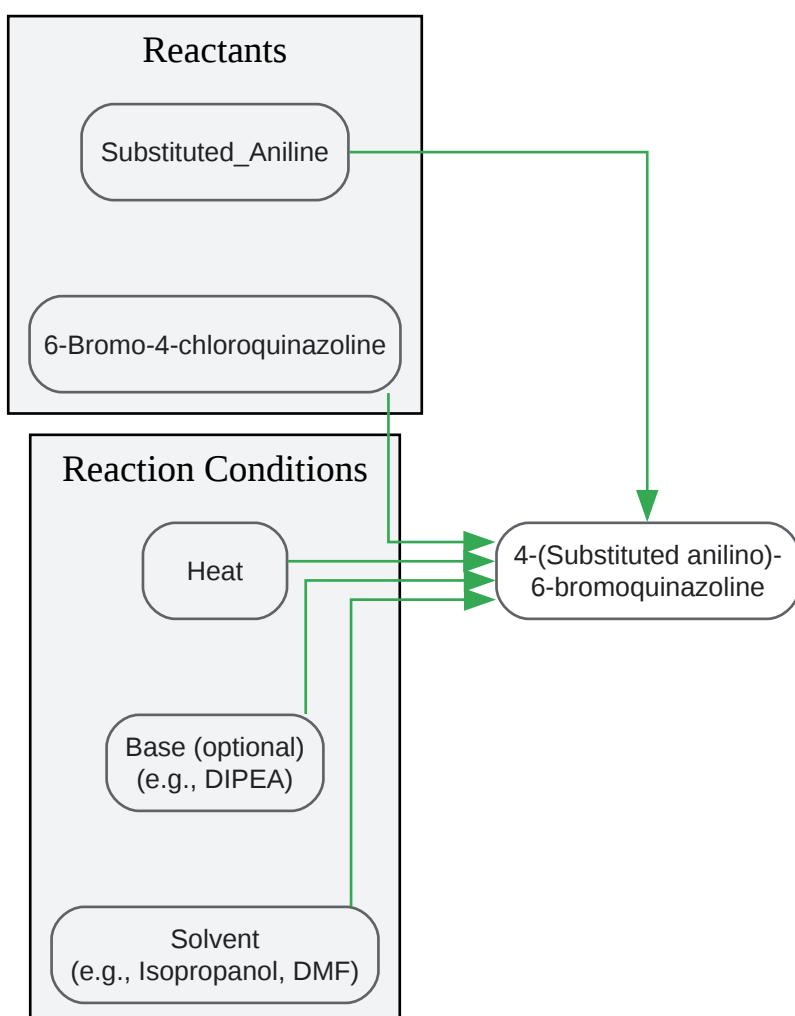
Experimental Protocol:

- To a suspension of 6-bromo-4-hydroxyquinazoline in an appropriate solvent (e.g., toluene or neat), a chlorinating agent such as phosphorus oxychloride (POCl_3) or thionyl chloride (SOCl_2) is added.^[5]
- The reaction mixture is heated to reflux and maintained for several hours until the reaction is complete, as monitored by TLC or LC-MS.
- After cooling, the excess chlorinating agent is carefully quenched, often by pouring the reaction mixture onto ice water.
- The precipitated solid is collected by filtration, washed with water, and dried to afford crude **6-Bromo-4-chloroquinazoline**.^[5]

Purification

Purification of crude **6-Bromo-4-chloroquinazoline** is essential to remove any unreacted starting materials, by-products, or reagents. Recrystallization is a commonly employed and effective method.

Recrystallization Protocol:

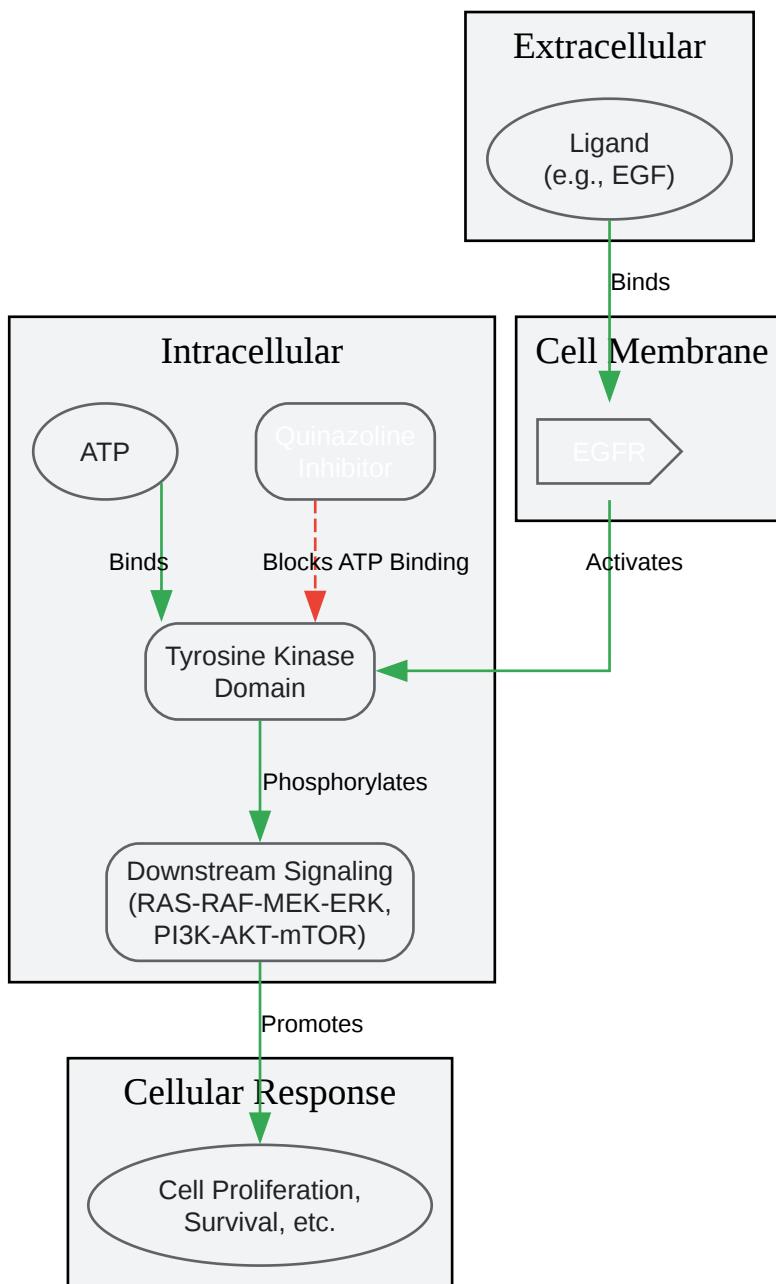

- The crude **6-Bromo-4-chloroquinazoline** is dissolved in a minimal amount of a hot solvent. Suitable solvents can be determined empirically but may include ethanol, isopropanol, or a mixture of solvents like ethanol/water.^{[4][6]}
- If colored impurities are present, a small amount of activated charcoal can be added to the hot solution, followed by hot filtration to remove the charcoal.^[6]
- The hot, saturated solution is allowed to cool slowly to room temperature, followed by further cooling in an ice bath to maximize crystal formation.
- The purified crystals are collected by filtration, washed with a small amount of cold solvent, and dried under vacuum.

Application in the Synthesis of EGFR Inhibitors

6-Bromo-4-chloroquinazoline is a critical building block for the synthesis of numerous 4-anilinoquinazoline-based EGFR tyrosine kinase inhibitors. The chloro group at the 4-position is susceptible to nucleophilic aromatic substitution by anilines, while the bromo group at the 6-position provides a handle for further diversification, often through palladium-catalyzed cross-coupling reactions.

Synthesis of 4-Anilinoquinazoline Derivatives

Experimental Workflow for Nucleophilic Aromatic Substitution:


[Click to download full resolution via product page](#)

Caption: General workflow for the synthesis of 4-anilinoquinazoline derivatives.

Role in the Epidermal Growth Factor Receptor (EGFR) Signaling Pathway

The EGFR signaling pathway plays a crucial role in regulating cell proliferation, survival, and differentiation. Dysregulation of this pathway is a hallmark of many cancers. Small molecule inhibitors that target the ATP-binding site of the EGFR tyrosine kinase domain are effective cancer therapeutics. **6-Bromo-4-chloroquinazoline**-derived inhibitors are designed to bind to this ATP pocket, thereby blocking the downstream signaling cascade.[\[7\]](#)

EGFR Signaling Pathway and Inhibition:

[Click to download full resolution via product page](#)

Caption: Simplified EGFR signaling pathway and the mechanism of quinazoline inhibitors.

Analytical Methods

To ensure the quality and purity of **6-Bromo-4-chloroquinazoline** and its derivatives, robust analytical methods are essential. High-Performance Liquid Chromatography (HPLC) is a primary technique for purity assessment and impurity profiling.

High-Performance Liquid Chromatography (HPLC)

A general reversed-phase HPLC method suitable for the analysis of quinazoline derivatives is outlined below. Method optimization may be required for specific applications.

Typical HPLC Parameters:

Parameter	Condition
Column	C18, 4.6 x 150 mm, 5 µm
Mobile Phase A	0.1% Formic Acid in Water
Mobile Phase B	0.1% Formic Acid in Acetonitrile
Gradient	A typical gradient would start with a low percentage of B, ramp up to a high percentage of B to elute the compound and any non-polar impurities, and then return to the initial conditions.
Flow Rate	1.0 mL/min
Column Temperature	30 °C
Detection	UV at an appropriate wavelength (e.g., 254 nm)
Injection Volume	10 µL
Sample Preparation	1 mg/mL in a suitable solvent (e.g., Methanol or Acetonitrile)

This table is based on a method for a similar compound and should be adapted and validated for **6-Bromo-4-chloroquinazoline**.^[8]

Conclusion

6-Bromo-4-chloroquinazoline remains a cornerstone for the development of targeted therapies, particularly in the field of oncology. Its commercial availability, coupled with well-established synthetic and purification protocols, makes it an accessible and versatile starting material for medicinal chemists. A thorough understanding of its properties, handling, and

reactivity is paramount for the successful design and synthesis of next-generation kinase inhibitors. This guide provides a foundational resource for researchers, empowering them with the technical knowledge to effectively utilize this important chemical entity in their drug discovery endeavors.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. calpaclab.com [calpaclab.com]
- 2. Manufacturers of 6-Bromo-4-chloroquinazoline, 97%, CAS 38267-96-8, B 3074, along with worldwide shipping | Otto Chemie Pvt Ltd - IN [ottokemi.com]
- 3. 6-Bromo-4-chloroquinazoline | 38267-96-8 [sigmaaldrich.com]
- 4. 6-Bromo quinazoline derivatives as cytotoxic agents: design, synthesis, molecular docking and MD simulation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. CN106432073B - A kind of preparation method of the bromo- 4- chloroquinoline of 6- - Google Patents [patents.google.com]
- 6. benchchem.com [benchchem.com]
- 7. Targeting the EGFR signaling pathway in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- To cite this document: BenchChem. [6-Bromo-4-chloroquinazoline: A Technical Guide for Drug Discovery Professionals]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1286153#commercial-suppliers-of-6-bromo-4-chloroquinazoline>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com